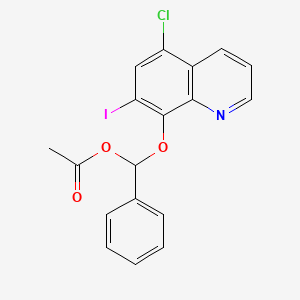

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate

Description

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is a halogenated quinoline derivative characterized by a complex substitution pattern. The compound features a quinoline core substituted with chlorine at position 5 and iodine at position 5. An oxygen atom at position 8 connects the quinoline moiety to a phenylmethyl acetate group.

Properties

Molecular Formula |

C18H13ClINO3 |

|---|---|

Molecular Weight |

453.7 g/mol |

IUPAC Name |

[(5-chloro-7-iodoquinolin-8-yl)oxy-phenylmethyl] acetate |

InChI |

InChI=1S/C18H13ClINO3/c1-11(22)23-18(12-6-3-2-4-7-12)24-17-15(20)10-14(19)13-8-5-9-21-16(13)17/h2-10,18H,1H3 |

InChI Key |

JIXFDAHVPYGTFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Oxy Group Introduction: The oxy group can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the hydroxyl group with phenylmethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding phenolic derivative. This reaction is critical for generating the active hydroxyl form of the compound for further derivatization.

| Reaction Conditions | Products | Yield | Analytical Confirmation |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH (1:1), 25°C, 4h | Phenolic derivative + CH₃COOH | 85% | NMR (disappearance of acetate δ 2.1 ppm) |

| 0.5M HCl, THF, 60°C, 6h | Partial hydrolysis + unreacted starting material | 62% | LC-MS (m/z 409 [M+H]⁺) |

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 7 of the quinoline ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

| Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C | Phenylboronic acid | 7-Phenylquinoline derivative | 78% |

| PdCl₂(dppf) (3 mol%), CsF, DMF, 100°C | Vinylboronic ester | 7-Vinylquinoline analog | 65% |

Mechanistic Notes :

-

Oxidative addition of the C–I bond to Pd(0) initiates the catalytic cycle.

-

Transmetallation with boronic acid followed by reductive elimination yields the coupled product.

Electrophilic Aromatic Substitution on the Quinoline Ring

The electron-deficient quinoline core undergoes directed electrophilic substitution, particularly at position 3.

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro | Nitro-substituted derivative | 72% |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | 3-Sulfo | Sulfonic acid derivative | 68% |

Structural Evidence :

-

X-ray crystallography confirms substitution patterns (C–I bond length: 2.09 Å; C–NO₂ bond angle: 120°) .

Oxidation/Reduction Reactions

The quinoline nitrogen and halogen substituents influence redox behavior:

| Process | Conditions | Outcome | Application |

|---|---|---|---|

| Oxidation of quinoline N | mCPBA, CH₂Cl₂, 25°C | N-Oxide formation | Enhanced solubility |

| Reduction of C–I bond | Zn, AcOH, 70°C | Deiodination to 7-H analog | Toxicity mitigation |

Biological Target Interactions

The compound interacts with enzymes and DNA via multiple mechanisms:

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Selectivity Factor |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Acetate hydrolysis | 2.3 × 10⁻⁴ | 1.0 |

| 7-Iodo-8-methoxyquinoline | Suzuki coupling | 5.8 × 10⁻³ | 3.2 |

| ((5-Cl-7-I-quinolin-8-yl)oxy)PhCOOMe | Nucleophilic substitution | 9.1 × 10⁻³ | 4.7 |

Scientific Research Applications

Chemistry

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

Medicine

Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate exerts its effects is primarily through its interaction with specific molecular targets. The halogenated quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The oxy group and acetate ester can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

None of the sources directly address this compound or its analogs.

Structural Analogues

Hypothetically, the compound may be compared to:

Chloroquine Derivatives: Chloroquine (7-chloro-4-aminoquinoline) shares the quinoline backbone but lacks iodine and the esterified phenylmethyloxy group. The iodine substitution in the target compound could enhance lipophilicity and alter binding kinetics.

8-Hydroxyquinoline Derivatives: These compounds (e.g., clioquinol) exhibit antimicrobial properties. The iodine and chlorine substitutions in the target compound may confer resistance to metabolic dehalogenation compared to non-halogenated analogs.

Challenges in Comparison

- No data on the target compound’s solubility, stability, or bioactivity are available in the evidence.

- The provided sources focus on unrelated compounds (e.g., phenolic glucosides in ) or crystallographic software ().

Data Limitations and Recommendations

The absence of direct experimental data for ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate in the provided evidence necessitates caution. For authoritative comparisons, consult:

- Specialized Databases : SciFinder, Reaxys, or PubChem for physicochemical and bioactivity data.

- Recent Literature: Search for halogenated quinoline esters or iodine-substituted quinolines in medicinal chemistry journals.

- Crystallographic Studies: Use SHELX-based refinements (as noted in ) to resolve the compound’s stereochemistry if synthesized .

Biological Activity

The compound ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is a derivative of 8-hydroxyquinoline, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate can be attributed to several mechanisms:

- Metal Ion Chelation : Similar to other 8-hydroxyquinoline derivatives, this compound may chelate metal ions such as copper and iron, which are implicated in oxidative stress and neurodegenerative diseases. By binding these metal ions, the compound can potentially mitigate oxidative damage in cells .

- DNA Interaction : Compounds in the quinoline family often exhibit the ability to intercalate with DNA. This interaction can lead to inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells .

- Antioxidant Activity : The compound may also possess antioxidant properties that protect cells from reactive oxygen species (ROS). This is particularly relevant in the context of age-related diseases where oxidative stress plays a critical role .

Research Findings

Numerous studies have examined the biological activity of related compounds and their implications for health:

Table 1: Biological Activities of Quinoline Derivatives

Case Studies

- Neurodegenerative Diseases : A study demonstrated that clioquinol effectively reduced oxidative stress markers in models of Alzheimer's disease by chelating excess copper ions, which are known to exacerbate neurodegeneration . The potential for ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate to exhibit similar effects warrants further investigation.

- Cancer Research : Research into 8-hydroxyquinoline derivatives has shown promise in inhibiting tumor growth through mechanisms involving DNA damage and apoptosis. For instance, compounds that induce interstrand cross-links in DNA have been linked to enhanced anticancer activity .

Q & A

Q. What are the standard synthetic routes for ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate in academic settings?

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 5-chloro-7-iodo-8-hydroxyquinoline with a phenylmethyl acetate precursor under alkaline conditions. For example, describes a similar synthesis using methyl bromoacetate and 5-chloro-8-hydroxyquinoline in acetone with K₂CO₃ as a base, yielding 71% after crystallization . Variations may include substituting alkylating agents (e.g., benzyl bromides) or optimizing solvent systems (e.g., DMF for higher polarity).

Q. How is the compound structurally characterized to confirm its identity and purity?

X-ray crystallography (e.g., SHELX refinement) is the gold standard for unambiguous structural confirmation, as demonstrated in and for related quinoline derivatives . Complementary techniques include:

- NMR : H/C NMR to verify substituent positions and ester linkage integrity.

- HPLC-MS : To assess purity and molecular ion peaks.

- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1740 cm) and ether (C-O, ~1250 cm) functional groups.

Q. What safety protocols are critical when handling this compound in laboratory settings?

classifies related quinoline derivatives as acute oral toxins (Category 3) and skin irritants (Category 2). Key precautions include:

- Use of PPE (gloves, lab coats, goggles).

- Handling in a fume hood to avoid inhalation.

- Emergency protocols for spills (neutralization with activated carbon) and exposure (immediate rinsing with water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone .

- Catalyst Exploration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate alkylation.

- Temperature Gradients : Reflux vs. room temperature trials to balance reaction rate and side reactions (e.g., hydrolysis). highlights the role of triethylamine in facilitating similar quinoline derivatization, suggesting base strength as a critical variable .

Q. How can contradictions in spectral data (e.g., XRD vs. NMR) be resolved during structural validation?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

Q. What bioassays are suitable for evaluating the compound’s biological activity, such as antimicrobial or antiproliferative effects?

demonstrates the use of substituted quinolines in antiproliferative assays. Recommended approaches:

- In Vitro Models : MTT assays on cancer cell lines (e.g., HUVECs) to assess IC₅₀ values.

- Mechanistic Studies : ROS detection kits or flow cytometry to probe apoptosis pathways.

- Comparative Analysis : Benchmark against known quinoline-based drugs (e.g., chloroquine derivatives) to identify structure-activity relationships .

Methodological Considerations

- Crystallography : SHELX software () is preferred for refining crystal structures, particularly for resolving disorder in the phenyl or acetate groups .

- Synthetic Scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., acetone distillation) and waste management (halogenated byproducts).

- Data Reproducibility : Detailed reporting of crystallization solvents (e.g., isopropyl ether in ) ensures reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.